[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride
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Overview
Description
[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anticancer agent and as a treatment for bacterial infections.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of cancer cells or bacteria. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3,4-thiadiazole-2-thiol: Known for its use in the synthesis of various pharmaceuticals.
2-amino-5-tert-butyl-1,3,4-thiadiazole: Used in the preparation of other thiadiazole derivatives with potential biological activities.
Uniqueness
[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3S.ClH/c5-3-7-8-4(12-3)6-1(9)2(10)11;/h(H2,5,7)(H,10,11)(H,6,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXPBSKYGJOAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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